
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- is a complex organic compound belonging to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with acetyl, dimethylamino, and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: This step involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxalinone core.
Alkylation: The dimethylamino propyl group is introduced through an alkylation reaction using a suitable alkylating agent like 3-dimethylaminopropyl chloride.
Methylation: The final step involves the methylation of the quinoxalinone core using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxalinone core to its corresponding dihydroquinoxalinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxalinone.
Substitution: Various substituted quinoxalinone derivatives.
科学的研究の応用
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to DNA: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
Inducing Apoptosis: The compound can trigger programmed cell death (apoptosis) through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Acetyl-1-pyrroline: Known for its aroma and flavor properties.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: Used in fragrances and as a pharmaceutical intermediate.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk used in consumer products.
Uniqueness
2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
78155-92-7 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC名 |
6-acetyl-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-11-16(21)19(9-5-8-18(3)4)15-7-6-13(12(2)20)10-14(15)17-11/h6-7,10H,5,8-9H2,1-4H3 |
InChIキー |
AUUIKMYQRQGCDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)C)N(C1=O)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
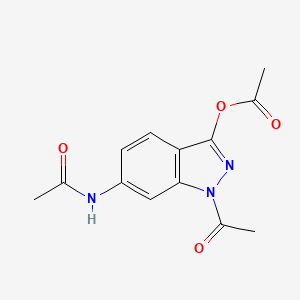
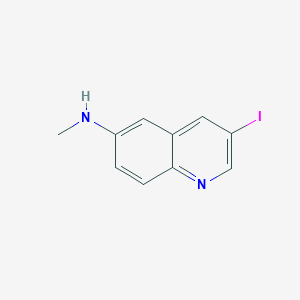
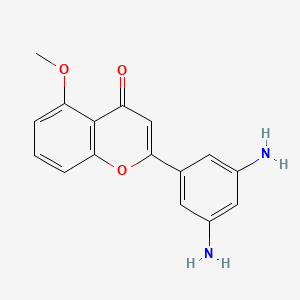
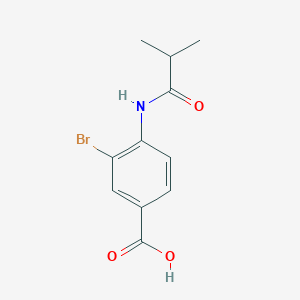


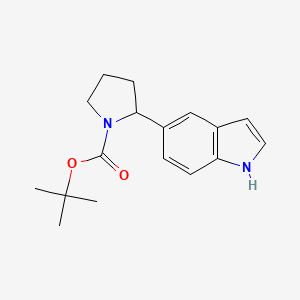

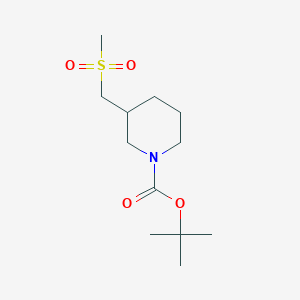

![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)
